molecular formula C16H18N2OS2 B2649954 (4-((Pyridin-2-ylthio)methyl)piperidin-1-yl)(thiophen-3-yl)methanone CAS No. 1421515-54-9

(4-((Pyridin-2-ylthio)methyl)piperidin-1-yl)(thiophen-3-yl)methanone

Cat. No.: B2649954
CAS No.: 1421515-54-9
M. Wt: 318.45
InChI Key: XGDWGWXWIOPPQB-UHFFFAOYSA-N
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Description

(4-((Pyridin-2-ylthio)methyl)piperidin-1-yl)(thiophen-3-yl)methanone is a complex organic compound that features a combination of pyridine, piperidine, and thiophene rings. These types of compounds are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-((Pyridin-2-ylthio)methyl)piperidin-1-yl)(thiophen-3-yl)methanone typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Pyridin-2-ylthio Intermediate: This can be achieved by reacting pyridine-2-thiol with an appropriate alkylating agent.

    Piperidin-1-yl Intermediate: The piperidine ring can be introduced through nucleophilic substitution reactions.

    Thiophen-3-yl Methanone Formation: The thiophene ring can be incorporated via a Friedel-Crafts acylation reaction.

Industrial Production Methods

Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, potentially forming sulfoxides or sulfones.

    Reduction: Reduction reactions might target the ketone group, converting it to an alcohol.

    Substitution: Nucleophilic or electrophilic substitution reactions can modify the pyridine or thiophene rings.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products depend on the specific reactions but could include various oxidized or reduced forms of the original compound, as well as substituted derivatives.

Scientific Research Applications

Chemistry

In chemistry, (4-((Pyridin-2-ylthio)methyl)piperidin-1-yl)(thiophen-3-yl)methanone can be used as a building block for more complex molecules.

Biology

Biologically, compounds with similar structures are often investigated for their potential as enzyme inhibitors or receptor modulators.

Medicine

In medicine, such compounds might be explored for their therapeutic potential in treating diseases like cancer or neurological disorders.

Industry

Industrially, these compounds could be used in the development of new materials or as intermediates in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action for (4-((Pyridin-2-ylthio)methyl)piperidin-1-yl)(thiophen-3-yl)methanone would depend on its specific biological target. Generally, it might interact with enzymes or receptors, altering their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

    (4-(Pyridin-2-ylthio)methyl)piperidine: Lacks the thiophene ring.

    (Piperidin-1-yl)(thiophen-3-yl)methanone: Lacks the pyridine ring.

    (4-((Pyridin-2-ylthio)methyl)piperidin-1-yl)methanone: Lacks the thiophene ring.

Uniqueness

The unique combination of pyridine, piperidine, and thiophene rings in (4-((Pyridin-2-ylthio)methyl)piperidin-1-yl)(thiophen-3-yl)methanone may confer distinct biological activities and chemical properties not found in the similar compounds listed above.

Biological Activity

The compound (4-((Pyridin-2-ylthio)methyl)piperidin-1-yl)(thiophen-3-yl)methanone , with the CAS number 1421515-54-9 , is a complex organic molecule that has garnered attention for its potential biological activities. Its structure features a piperidine ring, a pyridine moiety, and a thiophene group, which contribute to its diverse pharmacological properties. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and other therapeutic potentials.

Chemical Structure and Properties

PropertyValue
Molecular FormulaC₁₆H₁₈N₂OS₂
Molecular Weight318.5 g/mol
CAS Number1421515-54-9

The presence of sulfur atoms in the compound's structure enhances its reactivity and interactions with biological systems, making it a candidate for various therapeutic applications .

Antimicrobial Activity

Compounds similar to this compound have been studied for their antimicrobial properties. Research indicates that derivatives containing pyridine and thiophene rings exhibit significant activity against various microbial strains, including:

  • Escherichia coli
  • Bacillus mycoides

These findings suggest that the compound may possess similar antimicrobial efficacy due to its structural characteristics.

Anticancer Properties

The compound's potential as an anticancer agent has been highlighted in several studies. For instance, related thiazole and piperidine derivatives have shown promising results against human cancer cell lines. The mechanism of action may involve the inhibition of key enzymes or receptors involved in cancer progression.

A comparative analysis of related compounds indicates that modifications to the piperidine ring can significantly influence anticancer activity. For example, compounds with halogen substitutions have demonstrated enhanced inhibitory effects on cancer cell growth .

Case Studies and Research Findings

  • Study on Thiazole Derivatives :
    A study assessed the growth-inhibitory activity of thiazole derivatives on human cancer cell lines, revealing that certain structural modifications led to increased cytotoxicity. The presence of electron-donating groups was crucial for enhancing activity .
  • Antimicrobial Efficacy :
    Research involving pyridine-thiophene derivatives showed effective inhibition against resistant strains of bacteria, indicating that this compound could be developed into a potent antimicrobial agent .
  • Mechanistic Studies :
    Molecular dynamics simulations have been employed to understand how this compound interacts with specific proteins associated with cancer pathways. These studies revealed hydrophobic interactions as a primary mode of binding, which is essential for its biological efficacy .

Properties

IUPAC Name

[4-(pyridin-2-ylsulfanylmethyl)piperidin-1-yl]-thiophen-3-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2OS2/c19-16(14-6-10-20-12-14)18-8-4-13(5-9-18)11-21-15-3-1-2-7-17-15/h1-3,6-7,10,12-13H,4-5,8-9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGDWGWXWIOPPQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CSC2=CC=CC=N2)C(=O)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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